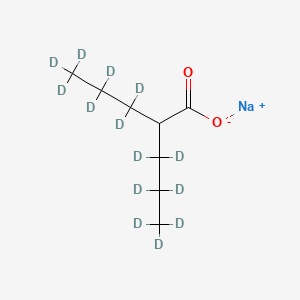
Valproic acid-d14 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valproic acid-d14 (sodium) is a deuterium-labeled derivative of valproic acid (sodium). Valproic acid is a branched short-chain fatty acid, primarily used as an anticonvulsant and mood-stabilizing drug. The deuterium labeling in valproic acid-d14 (sodium) enhances its stability and allows for more precise tracking in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of valproic acid-d14 (sodium) involves the deuteration of valproic acid. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often involve the use of deuterium oxide (D2O) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of valproic acid-d14 (sodium) follows similar principles but on a larger scale. The process involves the continuous flow of reactants through a reactor where deuteration occurs. The product is then purified through crystallization or distillation to obtain high-purity valproic acid-d14 (sodium) .
Chemical Reactions Analysis
Types of Reactions: Valproic acid-d14 (sodium) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, valproic acid-d14 (sodium) can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert valproic acid-d14 (sodium) to its alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are employed.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated valproic acid-d14 derivatives.
Scientific Research Applications
Valproic acid-d14 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in metabolic studies to trace the pathways and interactions of valproic acid in biological systems.
Biology: Helps in studying the pharmacokinetics and pharmacodynamics of valproic acid, providing insights into its absorption, distribution, metabolism, and excretion.
Medicine: Utilized in clinical research to understand the therapeutic effects and side effects of valproic acid, especially in the treatment of epilepsy and bipolar disorder.
Mechanism of Action
Valproic acid-d14 (sodium) is compared with other similar compounds such as:
Valproic Acid (Sodium): The non-deuterated form, widely used as an anticonvulsant and mood stabilizer.
Valproate Semisodium: A combination of valproic acid and sodium valproate, used for similar therapeutic purposes.
Divalproex Sodium: A compound containing equal parts of valproic acid and sodium valproate, known for its extended-release properties.
Uniqueness: Valproic acid-d14 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of valproic acid’s behavior is required .
Comparison with Similar Compounds
- Valproic Acid (Sodium)
- Valproate Semisodium
- Divalproex Sodium
Properties
Molecular Formula |
C8H15NaO2 |
|---|---|
Molecular Weight |
180.28 g/mol |
IUPAC Name |
sodium;3,3,4,4,5,5,5-heptadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i1D3,2D3,3D2,4D2,5D2,6D2; |
InChI Key |
AEQFSUDEHCCHBT-QBFUJCBMSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















